Dabrafenib mesylate is a potent and selective inhibitor of serine/threonine-protein kinase B-raf, particularly the B-Raf V600E mutant kinase. [] This compound plays a crucial role in scientific research, especially in the field of oncology, as a tool for understanding and potentially treating cancers associated with BRAF V600 mutations.
Dabrafenib has been investigated for its salt and cocrystal formation potential with Generally Recognized as Safe (GRAS) coformers. [] It forms salts with methanesulfonic acid (MS) and saccharin (SACH), and cocrystals with fumaric acid (FA), succinic acid (SA), and adipic acid (ADA). [] The formation of these salts and cocrystals impacts the physicochemical properties of Dabrafenib, which is crucial for its pharmaceutical development.
Dabrafenib mesylate selectively inhibits mutant B-Raf, a serine/threonine-protein kinase, particularly the B-Raf V600E mutation. [] This mutation is frequently observed in various cancers, including melanoma. By inhibiting this kinase, Dabrafenib mesylate disrupts downstream signaling pathways, including the MAP kinase pathway, which plays a crucial role in cell growth and proliferation. []
Dabrafenib exhibits low solubility in aqueous media, particularly within the biorelevant pH range of 4–8, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug. [] This characteristic poses challenges for its formulation and bioavailability. Consequently, research has focused on enhancing its dissolution rate through salt and cocrystal formation with GRAS coformers. []
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6